molecular formula C9H19NO B568797 (3R)-3-Amino-3-cyclohexylpropan-1-ol CAS No. 1269942-21-3

(3R)-3-Amino-3-cyclohexylpropan-1-ol

Cat. No. B568797
CAS RN: 1269942-21-3
M. Wt: 157.257
InChI Key: INIIZXNMNKIITF-SECBINFHSA-N
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Description

(3R)-3-Amino-3-cyclohexylpropan-1-ol, also known as (3R)-3-amino-3-cyclohexylpropanol, is an organic compound belonging to the family of cyclic amines. It is a chiral molecule, meaning it has two enantiomers that are mirror images of each other. This chiral molecule has been found to have a range of applications in scientific research, including being used as a chiral building block, a reagent for the synthesis of optically active compounds, and as a catalyst in asymmetric synthesis.

Scientific Research Applications

Synthesis and Antimalarial Activities

(3R)-3-Amino-3-cyclohexylpropan-1-ol has been utilized in the synthesis of 1-aminopropan-2-ols, which demonstrate significant activity against malaria. A study showed that these compounds were effective against both chloroquine-resistant and chloroquine-sensitive strains of Plasmodium falciparum, highlighting their potential in antimalarial therapies (Robin et al., 2007).

Peptide Research

In peptide research, diastereomeric six-membered ring α,α-disubstituted α-amino acids related to this compound have been synthesized and evaluated for their role in forming helical structures in solution. These findings are crucial for understanding peptide conformation and designing novel peptides (Hirata et al., 2015).

Molecular Recognition

This compound has also been applied in molecular recognition studies. For instance, a derivative was used as a chiral solvating agent for distinguishing isomers of acids through NMR or fluorescence spectroscopy. This technique has practical applications in quantitative determination and analysis of complex mixtures (Khanvilkar & Bedekar, 2018).

Chemical Synthesis

The compound is involved in diverse chemical synthesis processes. For example, it has been used in the synthesis of 2-amino-3-arylpropan-1-ols and various other compounds with potential antimalarial activities (D’hooghe et al., 2011).

Enzymatic Resolution and Asymmetric Synthesis

Enzymatic resolution of derivatives of this compound has been explored, leading to the production of intermediates like (S)-dapoxetine. This process is significant for pharmaceutical synthesis, especially in creating enantiomerically pure compounds (Torre, Gotor‐Fernández, & Gotor, 2006).

properties

IUPAC Name

(3R)-3-amino-3-cyclohexylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c10-9(6-7-11)8-4-2-1-3-5-8/h8-9,11H,1-7,10H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIIZXNMNKIITF-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H](CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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